molecular formula C₁₆H₁₈N₂O₂ B128862 9,10-Dihydrolysergic acid CAS No. 5878-43-3

9,10-Dihydrolysergic acid

Cat. No. B128862
CAS RN: 5878-43-3
M. Wt: 270.33 g/mol
InChI Key: ORBSYPFBZQJNJE-MPKXVKKWSA-N
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Description

9,10-Dihydrolysergic acid is a derivative of lysergic acid, which is a key precursor in the synthesis of various ergoline-based pharmaceuticals. The compound is characterized by the reduction of the 9,10-double bond present in lysergic acid, which alters its chemical and physical properties and potentially its biological activity.

Synthesis Analysis

The synthesis of 9,10-dihydrolysergic acid has been achieved through different methods. One approach involves the catalytic reduction of the Δ9,10 double bond in lysergol, followed by protection and deprotection steps to yield 9,10-dihydrolysergic acid with an overall yield of 40% . Another method includes the demethylation of 9,10-dihydrolysergic acid methyl ester using 2,2,2-trichloroethyl chloroformate, followed by reduction to produce various ergoline derivatives . An industrial-scale preparation method has been developed using 4-(N,N-dimethylamino)pyridine (DMAP) as a catalyst, which avoids the formation of side products and allows for a more efficient process .

Molecular Structure Analysis

The molecular structure of 9,10-dihydrolysergic acid is characterized by the absence of the double bond between the 9th and 10th carbon atoms in the ergoline skeleton, which is present in lysergic acid. This structural difference significantly influences the fragmentation behavior of the molecule during mass spectrometry, as compared to its unsaturated counterpart .

Chemical Reactions Analysis

The chemical reactivity of 9,10-dihydrolysergic acid is influenced by its ergoline skeleton and the functional groups attached to it. The compound can undergo various reactions, including alkylation to produce derivatives with different alkyl groups attached to the nitrogen atom . The synthesis process often involves protection and deprotection of functional groups to achieve the desired product .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-dihydrolysergic acid are influenced by its molecular structure. The reduction of the double bond in the ergoline skeleton impacts its chemical stability and reactivity. The mass spectrometric analysis provides insights into the fragmentation patterns and the influence of the double bond on the molecule's stability under electron impact conditions . The ergoline derivatives synthesized from 9,10-dihydrolysergic acid have been evaluated for their biological activity, such as inducing stereotyped behavior in rats and affecting blood pressure, which reflects the pharmacological potential of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • 9,10-Dihydrolysergic acid, derived from lysergol, exhibits significant potential in chemical synthesis processes. Rohilla (2018) described a method to synthesize 9,10-Dihydrolysergic acid, focusing on the reduction of the Δ 9,10 double bond in lysergol and subsequent oxidation and deprotection steps (Rohilla, 2018).

Analytical and Spectroscopic Analysis

  • The study of the fragmentation behavior of lysergic acid and 9,10-dihydrolysergic acid using high-resolution mass spectrometry and metastable ion studies provides valuable insights into their structural differences. This research by Schmidt, Kraft, and Voigt (1978) offers critical understanding of the impact of the 9,10-double bond on these compounds (Schmidt, Kraft, & Voigt, 1978).

Pharmaceutical Synthesis

  • In pharmaceutical synthesis, 9,10-Dihydrolysergic acid derivatives have been explored for their potential applications. Crider et al. (1981) synthesized 6-nor-9,10-dihydrolysergic acid methyl ester, evaluating its effects on stereotyped behavior in rats and its impact on blood pressure, highlighting its potential in medical research (Crider, Grubb, Bachmann, & Rawat, 1981).

Industrial-Scale Preparation

  • Časar and Mesar (2015) developed a new approach for the preparation of N-6-demethylated 9,10-dihydrolysergic acid methyl ester, a key precursor in the production of pharmaceuticals such as cabergoline and pergolide. This research demonstrates the scalability and efficiency of their method, relevant for industrial applications (Časar & Mesar, 2015).

Biosynthetic Studies

  • Fritzemeier and Kindl (1983) conducted biosynthetic studies involving 9,10-dihydrophenanthrenes, a class of compounds related to 9,10-dihydrolysergic acid, demonstrating the pathway from L-phenylalanine to these compounds. This research has implications for understanding the biosynthesis of complex organic molecules (Fritzemeier & Kindl, 1983).

properties

IUPAC Name

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-4,7,10,12,14,17H,5-6,8H2,1H3,(H,19,20)/t10-,12-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBSYPFBZQJNJE-MPKXVKKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,10-Dihydrolysergic acid

CAS RN

5878-43-3
Record name (8β)-6-Methylergoline-8-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5878-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,10-Dihydrolysergic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005878433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-methylergoline-8β-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 9,10-DIHYDROLYSERGIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT5L8OXT9Q
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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